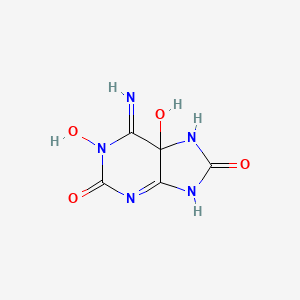
1,5-Dihydroxy-6-imino-5,7-dihydro-1H-purine-2,8(6H,9H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,5-Dihydroxy-6-imino-5,7-dihydro-1H-purine-2,8(6H,9H)-dione” is a complex organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “1,5-Dihydroxy-6-imino-5,7-dihydro-1H-purine-2,8(6H,9H)-dione” typically involves multi-step organic reactions. Common starting materials might include simpler purine derivatives, which undergo various chemical transformations such as hydroxylation, imination, and cyclization under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors where the reaction conditions (temperature, pressure, pH) are meticulously controlled to ensure high yield and purity. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, where it loses electrons and forms oxidized derivatives.
Reduction: Reduction reactions might involve the gain of electrons, leading to reduced forms of the compound.
Substitution: Substitution reactions could involve the replacement of one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
“1,5-Dihydroxy-6-imino-5,7-dihydro-1H-purine-2,8(6H,9H)-dione” may have various applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes or as a biomarker.
Medicine: Investigated for its therapeutic properties or as a drug candidate.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, or other specialized chemicals.
Wirkmechanismus
The mechanism of action of “1,5-Dihydroxy-6-imino-5,7-dihydro-1H-purine-2,8(6H,9H)-dione” would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biochemical pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenine: A purine derivative found in nucleotides.
Guanine: Another purine derivative present in DNA and RNA.
Xanthine: A purine base found in most human body tissues and fluids.
Uniqueness
“1,5-Dihydroxy-6-imino-5,7-dihydro-1H-purine-2,8(6H,9H)-dione” may possess unique structural features or reactivity that distinguish it from other purine derivatives, making it valuable for specific applications or research areas.
Eigenschaften
CAS-Nummer |
500719-29-9 |
|---|---|
Molekularformel |
C5H5N5O4 |
Molekulargewicht |
199.12 g/mol |
IUPAC-Name |
1,5-dihydroxy-6-imino-7,9-dihydropurine-2,8-dione |
InChI |
InChI=1S/C5H5N5O4/c6-1-5(13)2(7-3(11)9-5)8-4(12)10(1)14/h6,13-14H,(H2,7,8,9,11,12) |
InChI-Schlüssel |
AZCHQFXDNWCEBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=N)C2(C(=NC(=O)N1O)NC(=O)N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


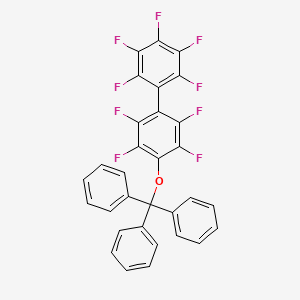

![3-Buten-2-one, 1-[(R)-(4-methylphenyl)sulfinyl]-](/img/structure/B14231887.png)
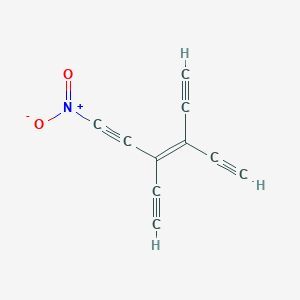
![4-[1,3-Bis[(1-butylpyridin-1-ium-4-yl)sulfanyl]propan-2-ylsulfanyl]-1-butylpyridin-1-ium;triiodide](/img/structure/B14231892.png)
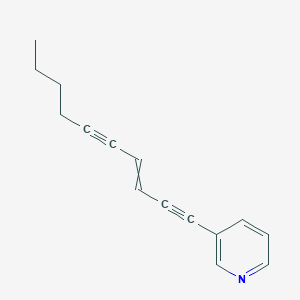
![1,1'-(1,4-Phenylene)bis{3-[tri(propan-2-yl)silyl]prop-2-yn-1-one}](/img/structure/B14231906.png)
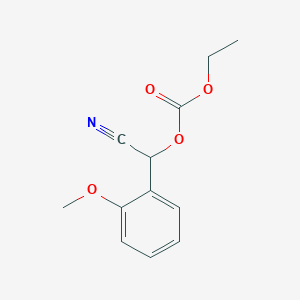
![4-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14231911.png)
![1-[(4-Chlorobenzene-1-sulfonyl)methyl]naphthalene](/img/structure/B14231915.png)
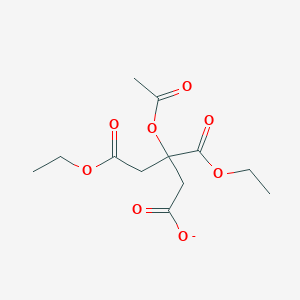
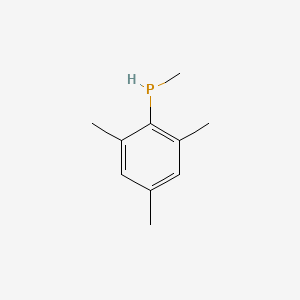
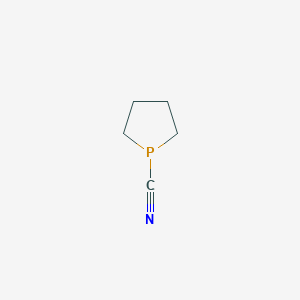
![1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)thio]-](/img/structure/B14231941.png)
